4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
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Overview
Description
4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazinan ring, a fluorophenyl group, and an ethoxycarbonyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazinan Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazinan ring.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced into the thiazinan ring.
Addition of the Ethoxycarbonyl Group: This step involves the esterification reaction to introduce the ethoxycarbonyl group.
Final Coupling Reaction: This step involves the coupling of the intermediate product with benzoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Common reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein-ligand interactions.
Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid would depend on its specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[({(2Z)-2-{[4-(methoxycarbonyl)phenyl]imino}-3-[2-(4-chlorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
- 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-bromophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
Uniqueness
4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is unique due to the presence of the fluorophenyl group, which can impart specific properties such as increased lipophilicity or enhanced binding affinity to certain biological targets. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H26FN3O6S |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
4-[[2-(4-ethoxycarbonylphenyl)imino-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C29H26FN3O6S/c1-2-39-28(38)20-7-13-23(14-8-20)32-29-33(16-15-18-3-9-21(30)10-4-18)25(34)17-24(40-29)26(35)31-22-11-5-19(6-12-22)27(36)37/h3-14,24H,2,15-17H2,1H3,(H,31,35)(H,36,37) |
InChI Key |
CZQJSQGPOQJXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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